molecular formula C7H2F4I2O B14060585 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene

1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14060585
M. Wt: 431.89 g/mol
InChI Key: HSVNGPFUTQDRQB-UHFFFAOYSA-N
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Description

1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring iodine (at positions 1 and 2), fluorine (position 5), and a trifluoromethoxy group (position 3) on a benzene ring. This structure combines electron-withdrawing groups (iodine, fluorine, and trifluoromethoxy) that influence its reactivity, solubility, and applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C7H2F4I2O

Molecular Weight

431.89 g/mol

IUPAC Name

5-fluoro-1,2-diiodo-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F4I2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H

InChI Key

HSVNGPFUTQDRQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)I)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene typically involves the halogenation of a precursor compound. One common method is the iodination of 5-fluoro-3-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 1,2-difluoro-5-fluoro-3-(trifluoromethoxy)benzene .

Scientific Research Applications

1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key analogs include brominated and chlorinated derivatives with trifluoromethoxy substituents. A comparison of their molecular weights, boiling points, and densities is provided below:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS RN
1-Bromo-3-(trifluoromethoxy)benzene 241.00 2252-44-0
1-Bromo-4-(trifluoromethoxy)benzene 241.00 153–155 1.62 407-14-7
1-Bromo-2-(trifluoromethoxy)benzene 241.00
Target compound ~418.92*

*Calculated based on substituents. Notes:

  • Brominated analogs exhibit lower molecular weights compared to the diiodo target compound, which may impact solubility and reactivity.
  • The trifluoromethoxy group enhances lipophilicity and metabolic stability, a feature shared across analogs .

Reactivity in Pd-Catalyzed Coupling Reactions

Brominated analogs are widely used in Pd-catalyzed arylations to synthesize heterocyclic compounds. Key findings include:

  • 1-Bromo-3-(trifluoromethoxy)benzene : Reacts with imidazo[1,2-a]pyridine to yield products in 91% efficiency . Steric hindrance minimally affects meta-substituted derivatives.
  • 1-Bromo-2-(trifluoromethoxy)benzene : Yields drop slightly (e.g., 84–93% ) due to steric effects near the ortho position .

The diiodo target compound is expected to exhibit lower reactivity in such reactions due to iodine’s weaker leaving-group ability compared to bromine.

Data Table: Key Reaction Yields of Analogs

Aryl Halide Coupling Partner Product Yield Reference
1-Bromo-3-(trifluoromethoxy)benzene Imidazo[1,2-a]pyridine 91%
1-Bromo-3-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 90%
1-Bromo-2-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 84%
1-Bromo-4-(trifluoromethoxy)benzene Benzothiophene 89%

Biological Activity

1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7_7H2_2F4_4I2_2O and a molecular weight of 431.89 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the biological properties of organic compounds, making this compound a subject of interest in various studies.

  • Molecular Formula : C7_7H2_2F4_4I2_2O
  • Molecular Weight : 431.89 g/mol
  • Boiling Point : Approximately 256.6 °C (predicted)
  • Density : 2.423 g/cm³ (predicted)

Biological Activity Overview

Research indicates that halogenated compounds, especially those containing trifluoromethoxy groups, exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies suggest that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDTBD
Reference Drug (e.g., Ampicillin)0.008 - 0.06S. pneumoniae, S. aureus

Note: Specific MIC values for this compound are yet to be determined.

The mechanism by which halogenated compounds exert their biological effects often involves interaction with specific enzymes or cellular targets. For instance, some studies have shown that fluorinated compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.

Case Studies

Several case studies have demonstrated the efficacy of similar fluorinated compounds in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A study published in the Journal of Medicinal Chemistry highlighted that certain trifluoromethoxy-substituted benzene derivatives showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
    • Compounds exhibiting IC50 values in the nanomolar range were noted for their ability to inhibit bacterial growth effectively.
  • Case Study on Toxicity :
    • In vitro studies on human liver cell lines (HepG2) indicated that certain derivatives of trifluoromethoxy compounds displayed low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

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